



Application Notes and Protocols for Bioconjugation using N3-PEG3-CH2CH2-Boc

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Compound of Interest		
Compound Name:	N3-PEG3-CH2CH2-Boc	
Cat. No.:	B605841	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-PEG3-CH2CH2-Boc is a heterobifunctional linker designed for advanced bioconjugation applications.[1][2] It incorporates a terminal azide (N3) group for click chemistry reactions and a Boc-protected amine, which can be deprotected to reveal a primary amine for subsequent conjugation. The three-unit polyethylene glycol (PEG) spacer enhances solubility and provides flexibility to the conjugated molecules.[3] This linker is particularly valuable in the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[4][5][6]

The azide functionality allows for highly efficient and specific ligation to alkyne-modified molecules through either copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[5][6] The Boc-protected amine provides an orthogonal handle for conjugation to molecules bearing carboxylic acids or activated esters.[7] This dual functionality enables a controlled, stepwise approach to the synthesis of complex bioconjugates.

Core Applications

 Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to an antibody or other targeting ligand.[4][6]



- PROTAC Synthesis: It can serve as a bridge to connect a target protein-binding ligand with an E3 ubiquitin ligase ligand.[1][5][8]
- Peptide Modification: The linker can be used to create branched peptide structures.

• Surface Functionalization: It is suitable for modifying surfaces with multiple reactive groups.

Physicochemical Properties

Property	Value
Molecular Formula	C13H25N3O5
Molecular Weight	303.35 g/mol
Appearance	Colorless to slightly yellow oil
Solubility	Soluble in DMSO, DMF, DCM, THF, Chloroform
Storage	Store at -20°C, desiccated

Experimental Protocols

This section details a two-stage bioconjugation workflow involving the deprotection of the Boc group followed by conjugation of the resulting amine, and a subsequent click chemistry reaction using the azide group.

Protocol 1: Boc Deprotection of N3-PEG3-CH2CH2-Boc

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine.

Materials:

- N3-PEG3-CH2CH2-Boc
- Anhydrous Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Saturated sodium bicarbonate (NaHCO₃) solution



- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Rotary evaporator
- Thin-layer chromatography (TLC) supplies or LC-MS

Procedure:

- Dissolve N3-PEG3-CH2CH2-Boc in anhydrous DCM (e.g., 10 mg/mL).
- Add an equal volume of TFA to the solution (for a 1:1 DCM:TFA mixture).
- Stir the reaction mixture at room temperature for 1-2 hours.
- Monitor the deprotection reaction by TLC or LC-MS until the starting material is consumed.
- Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[9]
- To ensure complete removal of TFA, co-evaporate the residue with DCM three times.[7]
- For a neutral amine product, dissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution, followed by brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected product, N3-PEG3-CH2CH2-NH2.

Quantitative Data (Representative):

Parameter	Value	Reference
Reaction Time	1 - 2 hours	[7]
Reaction Temperature	Room Temperature	[7]
Typical Yield	>95%	[10]



Protocol 2: Amide Bond Formation with the Deprotected Linker

This protocol outlines the coupling of the deprotected N3-PEG3-CH2CH2-NH2 to a molecule containing a carboxylic acid.

Materials:

- Deprotected linker (N3-PEG3-CH2CH2-NH2)
- Carboxylic acid-containing molecule (e.g., a protein, peptide, or small molecule drug)
- N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-Hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Purification supplies (e.g., preparative HPLC)

Procedure:

- Dissolve the carboxylic acid-containing molecule (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.
- Add EDC (1.2 equivalents) to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid by forming an NHS ester.[9]
- In a separate flask, dissolve the deprotected linker (1 equivalent) in anhydrous DMF and add DIPEA (2 equivalents).
- Add the activated NHS ester solution to the linker solution and stir the reaction mixture at room temperature overnight.
- Monitor the reaction progress by LC-MS.



• Upon completion, purify the conjugate by preparative reverse-phase HPLC.

Quantitative Data for Amide Coupling:

Parameter	Value	Notes
Activation Reagents	EDC (1.2 eq.), NHS (1.2 eq.)	Molar equivalents relative to the carboxylic acid.
Conjugation pH	7.2 - 8.5	Optimal for amine reactivity.
Reaction Time	4 - 12 hours	Can be optimized based on reactants.
Reaction Temperature	Room Temperature	Gentle agitation is recommended.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide-functionalized conjugate and an alkyne-containing molecule.

Materials:

- Azide-functionalized conjugate from Protocol 2
- Alkyne-containing molecule (e.g., a drug, fluorophore, or targeting ligand)
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)
- Aqueous buffer (e.g., phosphate-buffered saline, PBS)
- DMSO or DMF



Procedure:

- Dissolve the azide-functionalized conjugate in an aqueous buffer.
- Dissolve the alkyne-containing molecule in DMSO or DMF to prepare a stock solution.
- Prepare a fresh solution of sodium ascorbate (e.g., 100 mM in water).[11]
- Prepare a premixed solution of CuSO₄ and THPTA (e.g., 20 mM CuSO₄ and 50 mM THPTA).
 [11]
- In a reaction tube, combine the azide-functionalized conjugate, the alkyne-containing molecule (typically in 2-5 fold molar excess), and the CuSO₄/THPTA solution.
- Initiate the reaction by adding the sodium ascorbate solution.[12]
- Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
- Monitor the reaction progress by LC-MS or SDS-PAGE (for protein conjugates).
- Purify the final bioconjugate using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography.

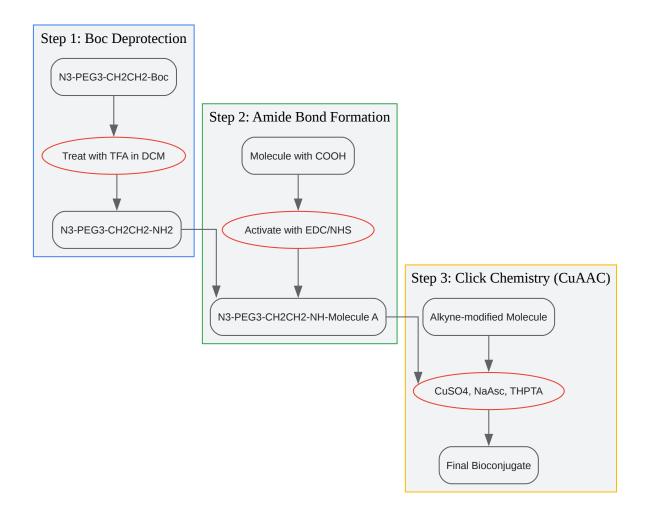
Quantitative Data for CuAAC Reaction:

Parameter	Value	Reference
Molar Excess of Alkyne	2 - 10 fold	[13]
Copper(I) Source	CuSO ₄ with sodium ascorbate	[11]
Ligand	THPTA (for aqueous media)	[12]
Reaction Time	1 - 4 hours	[14]
Reaction Temperature	Room Temperature	[14]
Typical Yield	>90%	[14]

Visualizations



Experimental Workflow

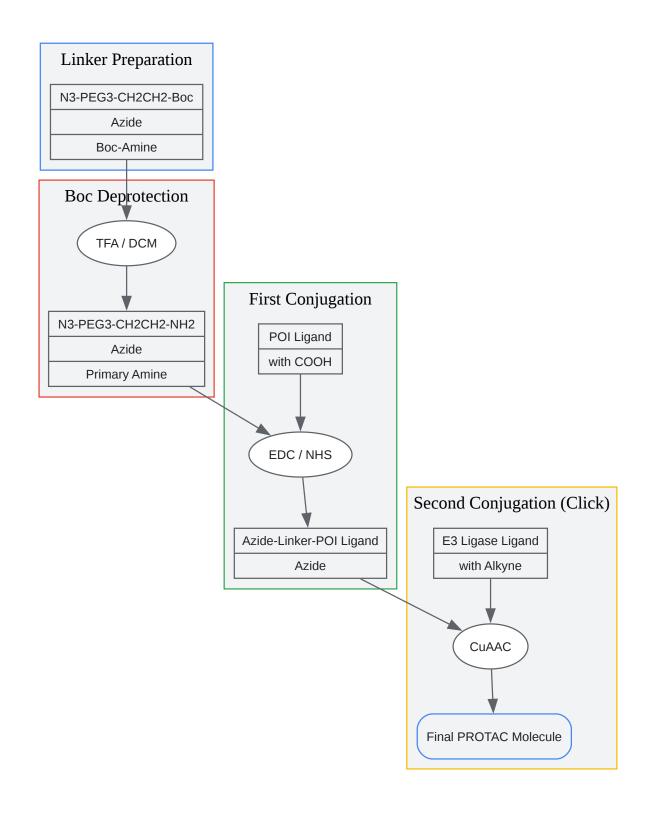


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Caption: Workflow for a two-stage bioconjugation using N3-PEG3-CH2CH2-Boc.

PROTAC Synthesis Logical Pathway





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Caption: Logical pathway for the synthesis of a PROTAC using N3-PEG3-CH2CH2-Boc.



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